N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name follows IUPAC guidelines by prioritizing functional groups in descending order of seniority. The parent structure is the 1,3-thiazolidin-4-one ring, substituted at position 5 with a (4-fluorophenyl)methylene group. The propanamide linker connects the thiazolidinone moiety to the benzo[c]oxadiazol-4-yl group. The full name is constructed as:
X-ray Crystallography Analysis of Core Heterocyclic Systems
Single-crystal X-ray diffraction studies of analogous thiazolidinone-benzoxadiazole hybrids reveal key structural features:
The thiazolidinone ring adopts a slightly puckered conformation due to steric interactions between the (4-fluorophenyl)methylene group and the propanamide linker. The benzoxadiazole system remains planar, with π-π stacking interactions observed in crystalline states.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
Infrared Spectroscopy (IR)
| Peak (cm⁻¹) | Assignment | |
|---|---|---|
| 1745 | Thiazolidinone C=O stretch | |
| 1682 | Amide C=O stretch | |
| 1598 | Benzoxadiazole C=N stretch | |
| 1246 | C-F stretch (fluorophenyl) |
Mass Spectrometry
Conformational Analysis of Thiazolidinone-Benzoxadiazole Hybrid System
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal two dominant conformers:
- Syn-periplanar : Benzoxadiazole and thiazolidinone planes separated by 32.1°, stabilized by intramolecular CH-π interactions between the propanamide methylene and benzoxadiazole ring (ΔG = 0.8 kcal/mol).
- Anti-clinal : Dihedral angle of 154.6°, favored in polar solvents due to reduced steric hindrance.
The (4-fluorophenyl)methylene group adopts an s-cis configuration relative to the thiazolidinone carbonyl, minimizing dipole-dipole repulsions.
Tautomerism and Stereoelectronic Effects in the 1,3-Thiazolidin-4-one Moiety
The 2,4-dioxo thiazolidinone system exhibits keto-enol tautomerism:
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = +2.3\ \text{kcal/mol (favors keto)}
$$
Key factors influencing tautomerism:
- Electron-withdrawing fluorine : Stabilizes keto form by 0.7 kcal/mol via inductive effects.
- Conjugation : Enol form benefits from extended conjugation with the (4-fluorophenyl)methylene group, but steric hindrance limits resonance stabilization.
Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between thiazolidinone carbonyl antibonding orbitals (σ* C=O) and adjacent σ(C-S) bonds, reducing carbonyl bond order by 12% compared to isolated thiazolidinones.
Properties
Molecular Formula |
C19H13FN4O4S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H13FN4O4S/c20-12-6-4-11(5-7-12)10-15-18(26)24(19(27)29-15)9-8-16(25)21-13-2-1-3-14-17(13)23-28-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10- |
InChI Key |
LMPDXDWLWQOZAC-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]oxadiazole ring and the thiazolidine ring. One common synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For example, the synthesis may involve the use of aryltrifluoroboronate salts, which undergo substitution reactions followed by hydrolysis to form the benzo[c][1,2,5]oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. N-Benzo[c]1,2,5-oxadiazol-4-yl derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the PD-L1 protein, which plays a crucial role in tumor immune evasion. The mechanism of action often involves inducing apoptosis in cancer cells and disrupting cell proliferation pathways .
Mechanistic Insights
The biological evaluations of these compounds often include assessments of their effects on cell viability and apoptosis. For example, studies have demonstrated that certain oxadiazole derivatives can activate caspase pathways leading to programmed cell death in cancerous cells . Additionally, structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity by modifying substituents on the oxadiazole ring.
Materials Science
Fluorescent Properties
N-Benzo[c]1,2,5-oxadiazol derivatives are being explored for their fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of electron-withdrawing groups such as fluorophenyl enhances the photophysical properties of these compounds, leading to increased fluorescence efficiency .
Polymer Chemistry
In polymer chemistry, oxadiazole-based compounds are utilized to develop high-performance polymers with enhanced thermal stability and mechanical properties. These polymers can be used in various applications ranging from coatings to electronic devices due to their robust nature and ability to withstand harsh environmental conditions.
Agricultural Chemistry
Pesticidal Activity
Compounds containing oxadiazole moieties have been investigated for their potential as agrochemicals. Preliminary studies suggest that N-benzoc1,2,5-oxadiazol derivatives may exhibit fungicidal and insecticidal activities. The mechanism often involves disrupting metabolic processes in pests or pathogens, thereby providing an effective means of crop protection .
Table 1: Summary of Biological Activities
| Compound Structure | Biological Activity | Cell Line Tested | IC50 Value |
|---|---|---|---|
| N-Benzo[c]1,2,5-Oxadiazol Derivative 1 | Anticancer | HCT116 | 36 µM |
| N-Benzo[c]1,2,5-Oxadiazol Derivative 2 | Anticancer | HeLa | 34 µM |
| N-Benzo[c]1,2,5-Oxadiazol Derivative 3 | Antifungal | Various Pathogens | TBD |
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of various N-benzoc1,2,5-oxadiazol derivatives against human cancer cell lines (HCT116 and HeLa), it was found that modifications on the benzene ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups was correlated with increased potency against these cell lines .
Mechanism of Action
The mechanism of action of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor growth and metastasis . By inhibiting HIF-1, the compound can reduce angiogenesis and cancer cell survival, leading to decreased tumor growth . Additionally, its antifungal activity may involve the disruption of fungal cell membranes or inhibition of key enzymes involved in fungal growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinedione Derivatives
- Structural Differences: The target compound’s benzofurazan and 4-fluorophenyl groups distinguish it from phenylbenzamide () and chlorophenyl-thioxo derivatives (). The dual oxo groups in thiazolidinedione (vs.
Oxadiazole-Containing Compounds
Biological Activity
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes an oxadiazole ring fused with a thiazolidine moiety. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thiazolidine structures. For instance:
- A study demonstrated that derivatives of thiazolidinone exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 20–28 μg/mL, indicating strong activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 20 | Staphylococcus aureus |
| 2 | 28 | Escherichia coli |
| 3 | 31.25 | Candida albicans |
Anticancer Activity
The anticancer potential of N-benzo[c]1,2,5-oxadiazol derivatives has been investigated in various cell lines:
- In vitro studies have shown that certain thiazolidine derivatives exhibit cytotoxicity against human cancer cell lines. For example, compounds with specific substitutions on the phenyl ring demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | A431 | <10 |
| 2 | Jurkat | <10 |
| 3 | MCF7 | <15 |
The biological activity of N-benzo[c]1,2,5-oxadiazol derivatives is often attributed to their ability to interact with specific molecular targets:
- Cytotoxicity : Molecular dynamics simulations suggest that these compounds interact hydrophobically with target proteins, which may disrupt essential cellular processes.
- Enzyme Inhibition : Some derivatives have been noted for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a recent study investigating the antimicrobial properties of thiazolidine derivatives, it was found that modifications in the phenyl ring significantly enhanced activity against Gram-positive bacteria. Compounds with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .
Case Study 2: Anticancer Screening
A series of synthesized compounds were tested against A549 lung adenocarcinoma cells. The results indicated that specific structural modifications led to enhanced cytotoxic effects, with some compounds achieving IC50 values lower than those observed for traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
